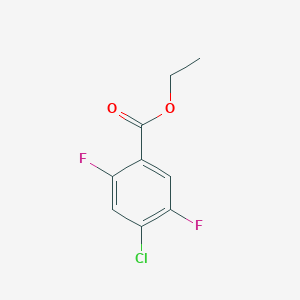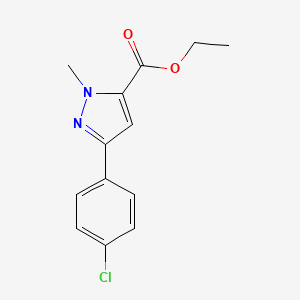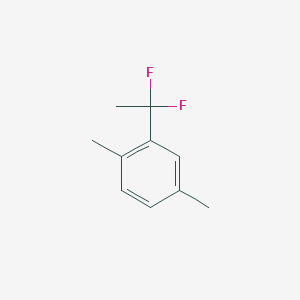
3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline
Overview
Description
3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a triazole ring substituted with a dimethyl group and an aniline moiety, making it a versatile compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
The mode of action of 3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, along with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . The compound may also form hydrogen bonds and hydrophobic interactions with biological receptors .
Biochemical Pathways
1,2,4-triazole derivatives are known to exhibit widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
Compounds containing the 1,2,4-triazole moiety have been reported to exhibit antimicrobial activity and are present in various medicines .
Biochemical Analysis
Biochemical Properties
3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with carbonic anhydrase-II, an enzyme involved in the regulation of pH and ion balance in tissues . The interaction between this compound and carbonic anhydrase-II is characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex . Additionally, this compound has shown potential as an antimicrobial agent, interacting with microbial enzymes and disrupting their metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as MCF-7 and Hela, this compound exhibits cytotoxic effects, leading to cell death . It influences cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound has been shown to modulate gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound inhibits the activity of carbonic anhydrase-II by binding to its active site and forming a stable enzyme-inhibitor complex . This binding interaction involves hydrogen bonds and hydrophobic interactions, which stabilize the complex and prevent the enzyme from catalyzing its substrate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . In in vitro studies, the cytotoxic effects of the compound on cancer cells are observed within 24 to 48 hours of treatment . Long-term exposure to this compound can lead to sustained inhibition of metabolic enzymes and prolonged disruption of cellular processes . In in vivo studies, the compound’s effects on cellular function and metabolism are observed over several days to weeks, depending on the dosage and administration route .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its therapeutic effects by inhibiting target enzymes and modulating gene expression . At high doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to disrupt cellular metabolism and induce oxidative stress . Threshold effects are observed, with a narrow therapeutic window between the effective and toxic doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound . Additionally, this compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, such as ABC transporters, which facilitate its uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its chemical properties and interactions with targeting signals . Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the subcellular localization of this compound by altering its binding affinity to specific organelles or compartments . The localization of the compound within subcellular compartments can affect its activity and function, as it interacts with different biomolecules and participates in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline typically involves the formation of the triazole ring followed by the introduction of the aniline group. One common method is the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions. The reaction conditions often include heating the reaction mixture to temperatures ranging from 100°C to 150°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation steps, while automated systems ensure precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Halogenation using bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or nitro-substituted triazole derivatives.
Scientific Research Applications
3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and specialty polymers
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4H-1,2,4-triazole
- 1,2,4-Triazole derivatives with various substituents
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
Uniqueness
3-(dimethyl-4H-1,2,4-triazol-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the dimethyl group and the aniline moiety allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
3-(4,5-dimethyl-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-12-13-10(14(7)2)8-4-3-5-9(11)6-8/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIZTSHAMGPJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


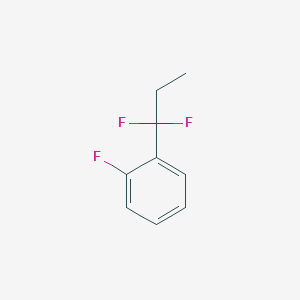
![1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1453465.png)
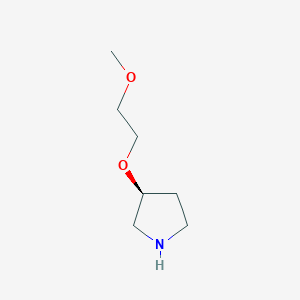
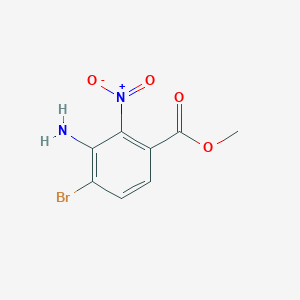
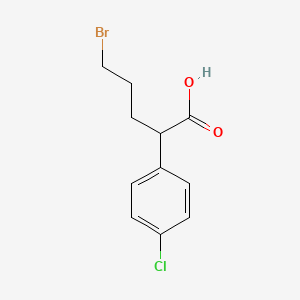

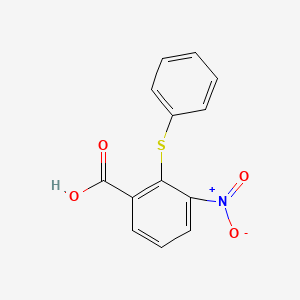
![ethyl 2-amino-6-(2-methylpropyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1453475.png)
![[3-(2-Ethoxyphenoxymethyl)-4-fluorophenyl]methanamine hydrochloride](/img/structure/B1453476.png)
![3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B1453477.png)
